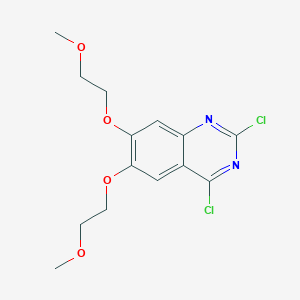

2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline

描述

2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 1710372-46-5) is a quinazoline derivative characterized by chlorine atoms at positions 2 and 4 and methoxyethoxy substituents at positions 6 and 6. Its molecular formula is C₁₄H₁₆Cl₂N₂O₄ (MW: 339.20), distinguishing it from mono-chloro or dimethoxy analogues . The methoxyethoxy groups enhance solubility in organic solvents and modulate interactions with biological targets, making it a critical intermediate in synthesizing kinase inhibitors like erlotinib .

属性

IUPAC Name |

2,4-dichloro-6,7-bis(2-methoxyethoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N2O4/c1-19-3-5-21-11-7-9-10(17-14(16)18-13(9)15)8-12(11)22-6-4-20-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXJXMXUZLHXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorination of 2,4-Dihydroxy-6,7-dimethoxyquinazoline (Analogous Method)

A closely related compound, 2,4-dichloro-6,7-dimethoxyquinazoline, is prepared by chlorination of 2,4-dihydroxy-6,7-dimethoxyquinazoline using phosphorus oxychloride (POCl3) with N,N-dimethylformamide (DMF) as a catalyst and solvent enhancer. This method is well-documented and provides insight into analogous chlorination strategies for this compound.

- Mix 2,4-dihydroxy-6,7-dimethoxyquinazoline with phosphorus oxychloride.

- Add N,N-dimethylformamide slowly to avoid polyreaction.

- Heat the mixture to reflux (~80°C) for approximately 4 hours.

- Distill off excess phosphorus oxychloride (about 55%).

- Hydrolyze the reaction mixture with water under controlled temperature (<60°C).

- Cool, filter, wash to neutral pH, and dry the product.

- Use of DMF promotes dissolution and reduces reaction time.

- Avoids the use of toxic N-accelerine.

- Improved production efficiency and process stability.

| Reagent | Weight Ratio (relative to 2,4-dihydroxyquinazoline) |

|---|---|

| 2,4-Dihydroxy-6,7-dimethoxyquinazoline | 1.0000 |

| Phosphorus oxychloride (POCl3) | 6.6700 |

| N,N-Dimethylformamide (DMF) | 0.1000 – 0.5000 |

| Water | 30.000 |

Reaction Time: ~4 hours reflux

Temperature: ~80°C reflux; hydrolysis <60°C

Yield: High, with improved purity and process control

This method, while described for the dimethoxy derivative, forms the basis for chlorination in the bis(2-methoxyethoxy) derivative synthesis as well.

Synthesis of 6,7-bis(2-methoxyethoxy)quinazoline Core

The preparation of the 6,7-bis(2-methoxyethoxy) substitution involves alkylation of hydroxy groups on the quinazoline or benzoate precursors with 2-bromoethyl methyl ether under basic conditions such as potassium carbonate. This step is critical to introduce the flexible 2-methoxyethoxy side chains.

- Start from ethyl 3,4-dihydroxybenzoate.

- Alkylate with 2-bromoethyl methyl ether and potassium carbonate.

- Nitrate the resulting compound with nitric acid/acetic acid to introduce nitro groups.

- Reduce the nitro groups to amino groups by catalytic hydrogenation (e.g., PtO2 catalyst).

- Cyclize to form the quinazoline ring with the bis(2-methoxyethoxy) substituents at positions 6 and 7.

This multistep process yields the 6,7-bis(2-methoxyethoxy)quinazoline intermediate, which is then subjected to chlorination at position 4 to yield the desired 2,4-dichloro derivative.

Comparative Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Alkylation | 2-bromoethyl methyl ether, K2CO3, solvent | Introduction of 2-methoxyethoxy groups |

| Nitration | HNO3 / Acetic acid | Nitro group introduction |

| Reduction | H2, PtO2 catalyst | Conversion of nitro to amino groups |

| Cyclization | Suitable cyclization conditions | Formation of quinazoline core |

| Chlorination | POCl3, DMF, reflux (~80°C), 4 hours | Introduction of chloro groups at 2 and 4 |

| Hydrolysis and workup | Water, cooling, filtration, washing | Isolation of pure this compound |

Research Findings and Process Optimization

- The use of N,N-dimethylformamide as an additive in chlorination significantly improves reaction efficiency by enhancing solubility and reducing reaction time from over 20 hours to about 4 hours.

- Slow addition of DMF prevents side reactions and ensures selective chlorination.

- Controlled hydrolysis temperature (<60°C) avoids decomposition and facilitates product isolation.

- Alkylation steps require careful control of stoichiometry and reaction conditions to avoid over-alkylation or incomplete substitution.

- Catalytic hydrogenation for nitro reduction is a clean, efficient method yielding high-purity intermediates.

- The overall synthetic route is scalable and suitable for industrial production of the compound as a pharmaceutical intermediate.

化学反应分析

Types of Reactions: 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed:

Substitution Reactions: Products include various substituted quinazoline derivatives with potential biological activities.

Oxidation and Reduction: Products may include quinazoline derivatives with altered oxidation states and functional groups.

科学研究应用

Medicinal Chemistry

The primary application of 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline lies in its role as a precursor for the development of kinase inhibitors. These inhibitors are crucial in cancer therapy, targeting specific enzymes involved in the signaling pathways that regulate cell proliferation and survival.

- Mechanism of Action : The compound inhibits tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in various cancers including non-small cell lung cancer and breast cancer. By binding to the active site of these kinases, it prevents phosphorylation and disrupts downstream signaling pathways that promote tumor growth .

Biological Research

In biological studies, this quinazoline derivative is utilized to explore enzyme inhibition and receptor interactions relevant to disease mechanisms. Research has demonstrated that it can effectively inhibit EGFR-TK activity, making it a valuable tool for studying cancer biology and developing targeted therapies .

Industrial Applications

Beyond medicinal uses, this compound serves as an intermediate in the synthesis of pharmaceuticals and advanced materials. Its unique chemical properties allow it to participate in various chemical reactions such as substitution reactions with nucleophiles (amines and thiols) and oxidation-reduction processes.

Case Study 1: Inhibition of EGFR-TK Activity

A study demonstrated that this compound effectively inhibited EGFR-TK activity in vitro. The results indicated a significant reduction in cell proliferation in cancer cell lines expressing high levels of EGFR. This highlights its potential as an anti-cancer therapeutic agent .

Case Study 2: Synthesis of Quinazoline Derivatives

Research focused on synthesizing various quinazoline derivatives using this compound as a starting material. The derivatives exhibited diverse biological activities including antimicrobial properties and enzyme inhibition capabilities, showcasing the versatility of this compound in drug development .

作用机制

The mechanism of action of 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline involves the inhibition of specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound prevents their phosphorylation and subsequent signal transduction, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The pathways involved include the epidermal growth factor receptor (EGFR) signaling pathway .

相似化合物的比较

2,4-Dichloro-6,7-dimethoxyquinazoline

- Structure : Chlorines at positions 2 and 4; methoxy groups at 6 and 7.

- Molecular Formula : C₁₂H₁₁Cl₂N₂O₂ (MW: 302.14).

- Key Differences :

- The methoxy groups are smaller and less hydrophilic than methoxyethoxy substituents, reducing solubility in aqueous media .

- Used in gefitinib synthesis via sequential nucleophilic substitutions, but harsher conditions (e.g., Pd-catalyzed amination) are often required compared to methoxyethoxy analogues .

- Applications : Intermediate for EGFR inhibitors like gefitinib .

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

6,7-Bis(2-methoxyethoxy)-quinazolin-4(3H)-one

- Structure : Ketone at position 4; methoxyethoxy groups at 6 and 7.

- Synthesis: Produced via cyclization of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide .

- Key Differences: Non-reactive ketone group at position 4 requires chlorination (e.g., POCl₃) to activate the site for substitution . Lower electrophilicity compared to chloro-quinazolines, necessitating additional synthetic steps for drug development .

Structural and Functional Impact of Substituents

Substituent Effects on Reactivity and Solubility

EGFR Inhibition

Multi-Target Inhibitors

- The dichloro analogue’s dual substitution capability has been exploited to synthesize compounds targeting both EGFR and HDAC , leveraging the methoxyethoxy groups for enhanced binding .

生物活性

Overview

2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring two chlorine atoms and two 2-methoxyethoxy groups, allows it to interact with various biological targets, making it a subject of interest in cancer research and enzyme inhibition studies.

The primary mechanism of action for this compound involves the inhibition of tyrosine kinases . By binding to the active sites of these enzymes, the compound disrupts phosphorylation processes critical for signal transduction pathways associated with cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, showcasing its potential as an anticancer agent .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Tyrosine Kinase Inhibition : It effectively inhibits various tyrosine kinases, which are pivotal in many signaling pathways related to cancer progression .

- Antimicrobial Properties : Studies have shown that quinazoline derivatives can possess antimicrobial activity against various pathogens .

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Tyrosine Kinase Inhibition | Other Activities |

|---|---|---|---|

| This compound | Structure | High | Antimicrobial |

| 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | Structure | Moderate | Antioxidant |

| 6,7-Bis(2-methoxyethoxy)-4(3H)-quinazolinone | N/A | Low | Antioxidant |

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Cancer Cell Studies : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and proliferation rates compared to controls .

- Enzyme Inhibition : A study on enzyme kinetics revealed that this compound acts as a competitive inhibitor of tyrosinase with an IC50 value indicative of strong inhibitory activity . The binding interactions were characterized by hydrophobic interactions and hydrogen bonds.

- Antimicrobial Testing : In a murine model of bacterial infection, quinazoline derivatives exhibited significant protective effects against lethal peritonitis caused by Acinetobacter baumannii .

常见问题

Q. What is the structural significance of 2,4-dichloro-6,7-bis(2-methoxyethoxy)quinazoline in kinase inhibitor synthesis?

The compound features a quinazoline core with electron-withdrawing chlorine atoms at positions 2 and 4, enhancing electrophilicity for nucleophilic aromatic substitution (SNAr) reactions. The 6,7-bis(2-methoxyethoxy) groups improve solubility and influence binding affinity to kinase active sites, particularly in EGFR inhibitors like erlotinib. Its dual chloro substituents allow sequential functionalization, enabling modular synthesis of targeted therapies .

Q. How is this compound utilized in the synthesis of EGFR inhibitors?

The 4-chloro group undergoes SNAr displacement with anilines (e.g., 3-ethynylaniline) to form the 4-amine intermediate critical for EGFR binding. The 2-chloro position can be further modified or reduced to tailor selectivity. For example, erlotinib synthesis involves reacting 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline under acidic conditions (e.g., acetic acid) at 55°C, yielding the 4-aminated product .

Q. What are the recommended storage and handling protocols for this compound?

The compound is hygroscopic and should be stored at -20°C in airtight containers. Solubility varies: 30 mg/mL in DMF, 10 mg/mL in DMSO, and 1 mg/mL in ethanol. For long-term stability, avoid repeated freeze-thaw cycles by aliquoting stock solutions. Use inert atmospheres during reactions to prevent hydrolysis of the chloro substituents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for selective substitution at the 4-position over the 2-position?

Selective substitution at the 4-position is achieved by controlling electronic and steric factors. The 4-chloro group is more reactive due to its proximity to the electron-deficient pyrimidine ring. Using mild acids (e.g., acetic acid) at 55°C promotes 4-substitution, while harsher conditions (e.g., BBr₃) risk over-reaction. Computational modeling (DFT) can predict site-specific reactivity, and monitoring via LC-MS ensures selectivity .

Q. What methodologies assess the compound’s kinase inhibition profile and selectivity?

Biochemical assays such as:

- Thioglo-based assays to monitor SAM-to-SAH conversion (for histone methyltransferases like G9a).

- AlphaScreen technology for detecting methylated histone peptides.

- Cellular kinase profiling using phospho-specific antibodies or TR-FRET-based platforms. Cross-activity against Aurora kinases and PDGFR can be evaluated via IC₅₀ determination in kinase panels .

Q. What strategies improve the compound’s bioavailability in preclinical models?

- Prodrug derivatization : Mask polar groups (e.g., methoxyethoxy) with labile esters.

- Nanoparticle encapsulation : Use PEGylated liposomes to enhance solubility and tumor targeting.

- Co-crystallization : Improve dissolution rates via co-crystals with succinic acid or other GRAS co-formers. In vivo efficacy is validated using xenograft models (e.g., NSCLC PDX models) with pharmacokinetic profiling .

Q. How do structural modifications at the 6,7-positions impact biological activity?

Replacing 2-methoxyethoxy groups with bulkier substituents (e.g., morpholinopropoxy) alters steric hindrance and logP values, affecting membrane permeability and target engagement. For example, 6,7-dimethoxy derivatives show reduced solubility but increased HDAC inhibitory activity, enabling dual RTK/HDAC targeting in hybrid inhibitors .

Methodological Considerations

Q. What analytical techniques confirm the compound’s purity and identity?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases of acetonitrile/water (0.1% TFA).

- HRMS : ESI+ mode for accurate mass determination (expected [M+H]⁺ = 313.0877).

- NMR : Key signals include δ 8.60 ppm (s, H-5 quinazoline) and δ 3.60–4.20 ppm (OCH₂CH₂OCH₃) .

Q. How can researchers troubleshoot low yields in SNAr reactions with this compound?

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Catalytic additives : Introduce KI (10 mol%) to facilitate chloride displacement via halide exchange.

- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining >80% yields .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported kinase inhibition profiles across studies?

Variations arise from assay conditions (e.g., ATP concentrations, enzyme isoforms). Standardize protocols using:

- Uniform ATP levels (e.g., 1 mM for EGFR vs. 10 µM for Aurora A).

- Isoform-specific constructs (e.g., EGFR T790M mutants vs. wild-type).

Cross-validate findings with orthogonal methods (e.g., CETSA for target engagement in cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。